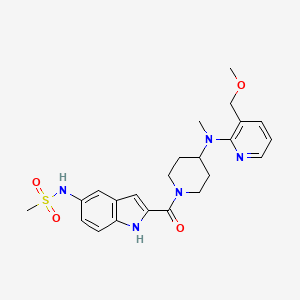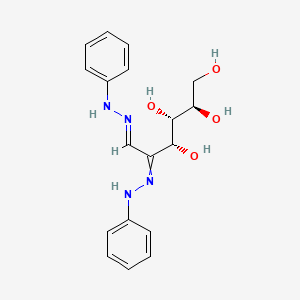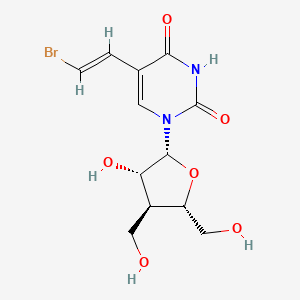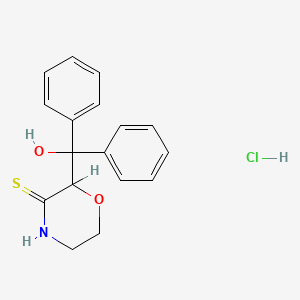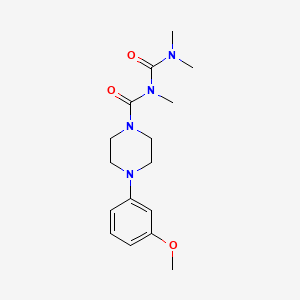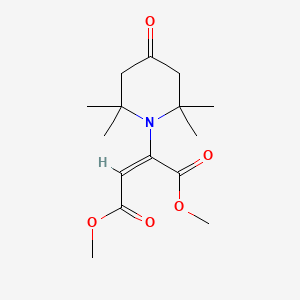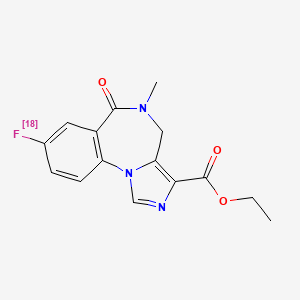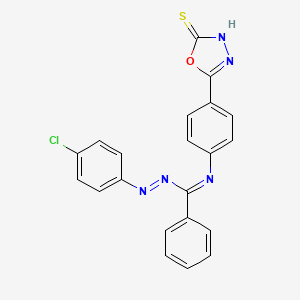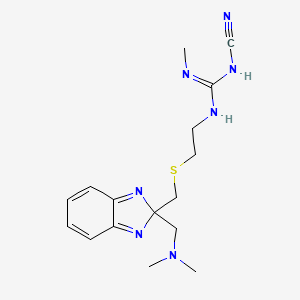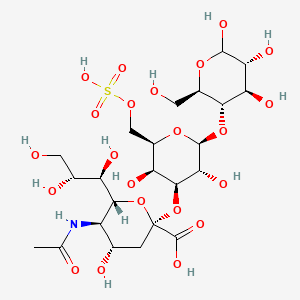![molecular formula C28H32N2O6S4 B12765702 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid CAS No. 134478-67-4](/img/structure/B12765702.png)
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid is a complex organic compound that features a thiophene ring, a dimethylamino group, and a sulfanylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) . The dimethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanylphenol moiety is typically added via thiol-ene reactions or other sulfurization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
Applications De Recherche Scientifique
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes, which have similar structural features and applications.
Dimethylamino Compounds: Molecules containing the dimethylamino group, such as dimethylaminopyridine (DMAP), which is widely used as a catalyst in organic synthesis.
Sulfanylphenol Compounds: Compounds like 4-mercaptophenol, which share the sulfanylphenol moiety and have similar chemical properties.
Uniqueness
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
134478-67-4 |
|---|---|
Formule moléculaire |
C28H32N2O6S4 |
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)7-10-8-16-9-13(10)17-12-5-3-4-11(15)6-12;3-1(4)2(5)6/h2*3-6,8-9,15H,7H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
JQFGWNNIPHEMTJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CSC=C1SC2=CC=CC(=C2)O.CN(C)CC1=CSC=C1SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



